molecular formula C9H13ClN2 B13558693 4-(3-Chloropyridin-4-yl)butan-2-amine

4-(3-Chloropyridin-4-yl)butan-2-amine

Cat. No.: B13558693
M. Wt: 184.66 g/mol
InChI Key: YDALQGZJBXZHNC-UHFFFAOYSA-N
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Description

4-(3-Chloropyridin-4-yl)butan-2-amine is an organic compound with the molecular formula C9H13ClN2. This compound is characterized by a pyridine ring substituted with a chlorine atom at the 3-position and a butan-2-amine chain at the 4-position. It is a chiral amine, which means it has a stereocenter and can exist in enantiomeric forms. Chiral amines are important in the chemical industry as they serve as precursors for various pharmaceuticals and agrochemicals .

Preparation Methods

The synthesis of 4-(3-Chloropyridin-4-yl)butan-2-amine can be achieved through several methods. One common approach involves the reductive amination of 4-(3-chloropyridin-4-yl)butan-2-one. This reaction typically uses a reducing agent such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C). The reaction conditions often include an acidic or basic medium to facilitate the formation of the amine .

Industrial production methods for this compound may involve large-scale reductive amination processes, where the reaction is carried out in continuous flow reactors to ensure high yield and purity. The use of biocatalysts, such as amine dehydrogenases, has also been explored for the synthesis of chiral amines, offering an environmentally friendly alternative to traditional chemical methods .

Chemical Reactions Analysis

4-(3-Chloropyridin-4-yl)butan-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form the corresponding ketone, 4-(3-chloropyridin-4-yl)butan-2-one, using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form the corresponding alcohol, 4-(3-chloropyridin-4-yl)butan-2-ol, using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Scientific Research Applications

4-(3-Chloropyridin-4-yl)butan-2-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions, particularly those involving amine dehydrogenases.

    Medicine: As a precursor to pharmaceutical compounds, it is involved in the development of drugs targeting various diseases.

    Industry: In the agrochemical industry, it is used to synthesize herbicides and pesticides.

Mechanism of Action

The mechanism of action of 4-(3-Chloropyridin-4-yl)butan-2-amine depends on its specific application. In enzyme-catalyzed reactions, the compound acts as a substrate for amine dehydrogenases, which catalyze the reductive amination process. The enzyme binds to the substrate, facilitating the transfer of a hydride ion to form the corresponding amine. This process involves the formation of an enzyme-substrate complex, followed by the reduction of the imine intermediate to produce the final amine product .

Comparison with Similar Compounds

4-(3-Chloropyridin-4-yl)butan-2-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its chiral nature and its versatility as a building block for the synthesis of a wide range of biologically active compounds.

Properties

Molecular Formula

C9H13ClN2

Molecular Weight

184.66 g/mol

IUPAC Name

4-(3-chloropyridin-4-yl)butan-2-amine

InChI

InChI=1S/C9H13ClN2/c1-7(11)2-3-8-4-5-12-6-9(8)10/h4-7H,2-3,11H2,1H3

InChI Key

YDALQGZJBXZHNC-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=C(C=NC=C1)Cl)N

Origin of Product

United States

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